4-Methyl-1H-benzotriazole
Overview
Description
4-Methyl-1H-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family. It is widely used in various industrial applications due to its excellent corrosion inhibition properties. This compound is commonly found in aircraft de-icing fluids, antifreeze solutions, hydraulic fluids, and cooling water systems . Its ability to prevent the corrosion of metals makes it a valuable additive in many formulations.
Mechanism of Action
Target of Action
4-Methyl-1H-benzotriazole, also known as 4-methyl-1H-1,2,3-benzotriazole, is primarily used as a corrosion inhibitor . It effectively prevents the corrosion of many metals in acidic and saline aqueous solutions .
Mode of Action
The compound interacts with metal surfaces to form a protective layer, preventing the corrosive effects of environmental factors such as oxygen, water, and salts . This interaction helps prolong the lifespan of metal components in various applications, including aircraft deicing fluid, car antifreeze, dishwashing detergent, metal waxes, lacquers, lubricants, hydraulic fluid, dielectric fluids, milk processing, and fire-fighting foams .
Biochemical Pathways
In the environment, this compound undergoes degradation initiated by hydroxyl radicals (·OH) in an advanced oxidation process . The main type of reactions of ·OH with this compound are addition reactions . Important transformation products of this compound include 7-hydroxy-1H-benzotriazole (1-P1) and 4-hydroxy-benzotriazoles (1-P2), which are produced via multiple reaction pathways . These products can be successively converted to 4,7-dihydroxy-1H-benzotriazole (1-P7), 4,7-dione-1H-benzotriazole (1-P8), and 1,2,3-triazole-4,5-dicarboxylic acid (1-P9) .
Result of Action
The primary result of this compound’s action is the prevention of metal corrosion, thereby extending the lifespan of metal components in various applications . It’s worth noting that the degradation products of this compound have significantly reduced acute toxicity and chronic toxicity compared to the parent compound .
Action Environment
Environmental factors, such as temperature, can influence the action of this compound. For instance, rising temperatures promote the degradation of the compound . Furthermore, the compound’s effectiveness as a corrosion inhibitor can be influenced by the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the environment
Cellular Effects
Some studies suggest that benzotriazoles, a class of compounds to which 4-Methyl-1H-benzotriazole belongs, can have significant effects on various types of cells and cellular processes . These effects may include influences on cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can undergo addition reactions with hydroxyl radicals (·OH), which are the main type of reactions of ·OH with this compound . This interaction can lead to the degradation of this compound .
Temporal Effects in Laboratory Settings
It is known that the reaction rate constants of this compound with ·OH increase as the temperature rises, indicating that rising temperatures promote the degradation of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1H-benzotriazole can be synthesized through several methods. One common synthetic route involves the reaction of o-phenylenediamine with nitrous acid to form benzotriazole, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate . The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-benzotriazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted benzotriazoles .
Scientific Research Applications
4-Methyl-1H-benzotriazole has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: Similar in structure but lacks the methyl group, making it less effective in certain applications.
5-Methyl-1H-benzotriazole: Another methylated derivative with similar properties but slightly different reactivity.
Tolyltriazole: A mixture of 4-methyl- and 5-methyl-1H-benzotriazole, commonly used in similar applications.
Uniqueness
4-Methyl-1H-benzotriazole is unique due to its specific methylation, which enhances its corrosion inhibition properties compared to non-methylated benzotriazoles. This makes it particularly effective in preventing the corrosion of metals in harsh environments .
Properties
IUPAC Name |
4-methyl-2H-benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGDVUCDZOBDNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NNN=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274037 | |
Record name | 4-Methyl-1,2,3-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29878-31-7 | |
Record name | 4-Methylbenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29878-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Tolyltriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029878317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1,2,3-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TOLYLTRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKK8999IZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-Methyl-1H-benzotriazole (4MBT)?
A: 4MBT is primarily used as a corrosion inhibitor in various industrial applications, including aircraft de-icing/anti-icing fluids (ADAFs) [, ]. It is also found in dishwasher detergents and automotive antifreeze formulations [].
Q2: How does 4MBT behave in the environment?
A: 4MBT has been detected in river water, particularly during winter months, suggesting a seasonal influence on its release []. This seasonal pattern points towards its use in temperature-dependent applications like ADAFs and antifreeze formulations. []. Furthermore, studies have shown a decrease in 4MBT concentrations in airport runoff after changes were made to ADAF formulations, indicating that these formulations are a significant source of 4MBT in the environment [].
Q3: What is the environmental fate of 4MBT?
A: While 4MBT is known to be partially persistent in conventional wastewater treatment [], research suggests it can be removed from water and treated wastewater using duckweed bioreactors []. Studies using Lemna minor bioreactors showed significant removal of 4MBT, with calculated half-lives varying depending on the specific experimental setup [].
Q4: Are there any known toxic effects of 4MBT on aquatic organisms?
A: Yes, research indicates that 4MBT can induce oxidative stress in the aquatic plant Wolffia arrhiza, leading to reduced chlorophyll levels []. Additionally, studies have shown that 4MBT, along with other benzotriazoles found in ADAFs, contributes to aquatic toxicity in streams receiving airport runoff [].
Q5: How is 4MBT typically analyzed in environmental samples?
A: High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) has been successfully employed to analyze 4MBT in water and wastewater samples []. Other studies utilized liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS) for identification and quantification of 4MBT and its transformation products in complex matrices [].
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